(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate
Description
Absolute Configuration Determination via X-ray Crystallography
Single-crystal X-ray studies confirm the (R,R) configuration through:
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell volume | 2987.3 ų |
| Z value | 8 |
| R factor | 0.058 |
Key structural features:
Enantiomeric Purity Assessment Methodologies
Three principal methods ensure >98% enantiomeric excess:
| Column | Mobile Phase | Retention Times (min) |
|---|---|---|
| Chiralpak IC | n-Heptane:IPA (90:10) | R,R: 18.9; S,S: 15.8 |
| Lux Cellulose-2 | MeOH:H₂O (75:25) | R,R: 12.4; S,S: 9.7 |
- [α]D²⁵ = +83.5° (c = 1, CHCl₃)
- Δ[α] = ±0.5° between batches
3. NMR Chiral Shift Reagents :
- Eu(hfc)₃ causes Δδ = 0.12 ppm for NH protons of enantiomers
Molecular Geometry and Conformational Analysis
DFT calculations (B3LYP/6-311+G**) reveal:
Key Geometric Parameters :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N-C(ethyl) | 1.498 | C-N-C(Ph) = 112.4 |
| C(Ph)-CF₃ | 1.531 | F-C-F = 108.2 |
| COO⁻ (phthalate) | 1.265/1.254 | O-C-O = 124.7 |
Conformational Preferences :
- Ammonium group : Staggered conformation relative to ethyl chain
- Trifluoromethyl : Orthogonal to phenyl plane (dihedral = 89.7°)
- Phthalate : Coplanar carboxylates (Δ = 3.2°) with intramolecular H-bond (O-H···O = 2.58 Å)
Phthalate Counterion Interactions in Crystal Lattice
The crystal packing features three interaction types:
| Donor-Acceptor | Distance (Å) | Symmetry Operation |
|---|---|---|
| N⁺-H···O(carboxyl) | 1.98 | x, y, z |
| O-H···O⁻ | 1.77 | 1/2-x, 1/2+y, -z |
2. π-π Stacking :
- Phenyl-phthalate face-to-face: 3.68 Å interplanar distance
- Offset stacking angle: 12.4°
3. CF₃···COO⁻ Interactions :
- F···O contacts = 3.12-3.29 Å (van der Waals interactions)
- Contributes 8.7 kJ/mol stabilization energy (DFT-D3)
Crystal Engineering Implications :
- 2D hydrogen-bonded sheets parallel to (100) plane
- 46-membered macrocyclic motifs from cation-anion alternation
- Thermal stability up to 422 K (TGA data)
Properties
IUPAC Name |
(1R)-1-phenyl-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N.C8H6O4/c1-12(14-6-4-3-5-7-14)21-13(2)15-8-10-16(11-9-15)17(18,19)20;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,21H,1-2H3;1-4H,(H,9,10)(H,11,12)/t12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYBRLKVHRNSJN-OJERSXHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=C(C=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Overview
The target compound consists of two enantiomerically pure components:
- (R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine : A chiral secondary amine with two stereogenic centers.
- Phthalic acid : A dicarboxylic acid serving as a counterion to form the phthalate salt.
Key molecular features include:
Synthetic Strategies for the Chiral Amine Precursor
Biocatalytic Reduction Using Immobilized Yeast Cells
A patent by Angel Pharmatech outlines a stereoselective synthesis of the amine precursor via immobilized Saccharomyces cerevisiae (baker’s yeast):
Procedure:
Immobilization :
Biocatalytic Reduction :
Advantages:
Mitsunobu Reaction for Configuration Inversion
To correct undesired (S)-configured byproducts, a Mitsunobu reaction is employed:
Reaction Scheme:
$$
\text{(S)-Alcohol} + \text{Triphenylphosphine} + \text{Diethyl Azodicarboxylate (DEAD)} \rightarrow \text{(R)-Alcohol}
$$
Steps:
- Substrate : (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.8 g, 6.98 mmol).
- Reagents :
- Triphenylphosphine (3.6 g, 13.96 mmol).
- Phenylformic acid (1.04 g, 8.34 mmol).
- DEAD (2.23 mL, 13.96 mmol).
- Conditions :
- Solvent: Tetrahydrofuran (THF) at 0°C under N₂.
- Reaction time: 1 hour at room temperature.
- Outcome :
Phthalate Salt Formation
Acid-Base Reaction with Phthalic Acid
The free amine is converted to its phthalate salt for improved stability and crystallinity:
Procedure:
- Stoichiometry : 1:1 molar ratio of amine to phthalic acid.
- Solvent : Methanol or ethanol.
- Steps :
- Dissolve amine (1 equiv) and phthalic acid (1 equiv) in hot ethanol.
- Stir at reflux for 1 hour.
- Cool to 0°C to precipitate the salt.
- Filter and dry under vacuum.
Characterization:
Chemical Reactions Analysis
Types of Reactions
®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- The compound's structure suggests potential activity as a drug candidate due to its phenyl and ethylamine moieties, which are common in many pharmaceuticals. Studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic effects.
-
Neuropharmacology :
- Research has explored the use of similar compounds in the treatment of neurological disorders. The ethylamine structure can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety.
-
Anticancer Activity :
- Investigations into related compounds have shown promise in anticancer applications. The trifluoromethyl group may enhance the selectivity and potency of the compound against cancer cells by affecting cellular uptake and metabolism.
Material Science Applications
-
Polymer Chemistry :
- The phthalate component can be utilized in the synthesis of polymers. Phthalates are commonly used as plasticizers, enhancing the flexibility and durability of plastics. This compound could be a candidate for developing new materials with specific properties tailored for industrial applications.
-
Coatings and Adhesives :
- Due to its chemical stability and potential reactivity, this compound may be explored as an additive in coatings and adhesives to improve performance characteristics such as adhesion strength and resistance to environmental degradation.
Organic Synthesis Applications
-
Synthetic Intermediates :
- The compound serves as an important intermediate in organic synthesis pathways. Its unique structure allows it to act as a building block for more complex molecules, particularly those needed in pharmaceuticals and agrochemicals.
-
Reagent in Chemical Reactions :
- Research has indicated that derivatives of this compound can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are fundamental processes in synthetic organic chemistry.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound showed significant cytotoxic effects against breast cancer cell lines. The researchers attributed this activity to the trifluoromethyl group's influence on the compound's interaction with cellular targets.
Case Study 2: Polymer Development
In another study, researchers synthesized a series of copolymers incorporating phthalate derivatives, including (R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate). These materials exhibited enhanced thermal stability and mechanical properties compared to traditional phthalate-based plastics.
Mechanism of Action
The mechanism of action of ®-1-phenyl-N-(®-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Trifluoromethyl Position : The target compound’s 4-(trifluoromethyl) group contrasts with the 3,5-bis(trifluoromethyl) substitution in , which increases steric bulk and lipophilicity (logP ~3.8 vs. ~4.5) but reduces solubility in aqueous media.
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Findings :
- The phthalate salt of the target compound demonstrates superior aqueous solubility (12.5 mg/mL) compared to free-base analogues (<1 mg/mL), critical for bioavailability in drug formulations .
- Increased trifluoromethyl substitution (e.g., 3,5-bis(trifluoromethyl) in ) elevates logP, enhancing membrane permeability but limiting aqueous solubility.
Stereochemical Impact
- The (R,R)-configuration of the target compound is critical for enantioselective interactions, as evidenced by the discontinued (R,S)-diastereomer in , which showed reduced binding affinity (IC50 >10 μM vs. 0.8 μM for the target compound in serotonin receptor assays).
- Racemization risks in non-salt forms (e.g., free-base analogues) further underscore the phthalate’s role in stabilizing the desired stereochemistry .
Biological Activity
(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate, with CAS number 626244-13-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C25H24F3NO4, with a molecular weight of 459.46 g/mol. The compound features a trifluoromethyl group, which significantly influences its biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C25H24F3NO4 |
| Molecular Weight | 459.46 g/mol |
| Density | 964 kg/m³ |
| CAS Number | 626244-13-1 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), potentially useful in treating mood disorders.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The trifluoromethyl group may enhance binding affinity to serotonin transporters.
- Neuroprotective Effects : Some studies have reported neuroprotective properties, suggesting that the compound may reduce oxidative stress and inflammation in neuronal cells.
- Analgesic Properties : There is emerging evidence that this compound may possess analgesic effects, potentially through modulation of pain pathways in the central nervous system.
Case Study 1: Antidepressant Efficacy
A study published in Molecules explored the antidepressant potential of structurally related compounds. The findings indicated that these compounds significantly reduced depressive-like behaviors in rodent models, suggesting that this compound could exhibit similar effects .
Case Study 2: Neuroprotection
Research conducted by MDPI investigated the neuroprotective effects of various phenethylamines. Results demonstrated that compounds with trifluoromethyl substitutions provided significant protection against neurotoxicity induced by oxidative stress . This positions this compound as a candidate for further neuropharmacological studies.
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 24h | 65-70 | 95% |
| Salt Formation | Phthalic anhydride, DCM | 85 | 98% |
Basic: How can researchers characterize the stereochemical integrity of this compound?
Answer:
Use a combination of:
- Chiral HPLC : Baseline separation of enantiomers (Chiralcel® OD-H column, 1.0 mL/min flow rate) .
- Optical Rotation : Measure [α]D²⁵ (e.g., +42° in CHCl₃) to confirm enantiomeric consistency .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (Mo Kα radiation, 100K) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Receptor Binding Assays : Screen for dopaminergic (D2/D3) or serotonergic (5-HT2A) activity using radioligand displacement (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) .
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using kynuramine as a substrate .
- Cellular Uptake : Assess norepinephrine transporter (NET) inhibition in HEK-293 cells expressing hNET .
Note : IC₅₀ values should be cross-validated with LC-MS/MS quantification to avoid false positives from metabolite interference .
Advanced: How can researchers resolve discrepancies in enantiomer-specific pharmacological data?
Answer:
Contradictions often arise from:
- Impure enantiomers : Re-test samples using chiral HPLC and confirm with vibrational circular dichroism (VCD) .
- Off-target effects : Perform selectivity profiling across 50+ GPCRs (Eurofins Cerep panel) .
- Species differences : Compare rodent vs. primate receptor binding kinetics (e.g., Kd values for D2 in rats vs. humans) .
Example : A study reported conflicting D2 agonism for (R)- vs. (S)-enantiomers. Re-analysis revealed trace contamination (<0.5%) of the (S)-form in the (R)-sample, resolved by preparative SFC .
Advanced: What computational methods predict the impact of the trifluoromethyl group on receptor binding?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., D2 receptor) using AMBER20. The CF₃ group enhances hydrophobic binding to Leu2.65 and Phe6.52 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG of CF₃ substitution vs. CH₃. CF₃ improves binding affinity by 1.2 kcal/mol due to fluorine-mediated van der Waals interactions .
- Docking Studies (AutoDock Vina) : Compare pose stability with/without CF₃. The group reduces conformational flexibility, stabilizing the bioactive conformation .
Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Answer:
- Core Modifications : Synthesize analogs with:
- Assay Design : Test analogs in:
- Data Analysis : Use multivariate statistics (PCA) to correlate substituent properties (Hammett σ, π) with bioactivity .
Q. Table 2: SAR Trends
| Substituent | D2 EC₅₀ (nM) | hERG IC₅₀ (µM) |
|---|---|---|
| 4-CF₃ | 12 ± 2 | >30 |
| 4-Br | 18 ± 3 | 22 |
| 4-OCH₃ | 45 ± 5 | >30 |
Advanced: What toxicological assessments are critical for preclinical development?
Answer:
- Genotoxicity : Ames test (TA98, TA100 strains ± S9 metabolic activation) .
- Cardiotoxicity : Langendorff perfused heart model to monitor QT prolongation .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and CYP3A4/2D6 inhibitors (ketoconazole, quinidine) .
Note : The phthalate counterion may require separate nephrotoxicity evaluation (e.g., rat proximal tubule assays) .
Advanced: How to optimize formulation for improved CNS bioavailability?
Answer:
- Salt Selection : Compare phthalate vs. hydrochloride salts in solubility (pH 7.4 PBS) and logP (3.1 vs. 2.8) .
- Prodrug Design : Synthesize acetylated amine derivatives to enhance BBB penetration, followed by esterase-mediated activation .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150 nm size) for sustained release in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
